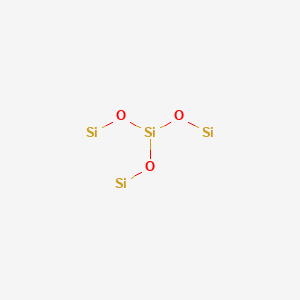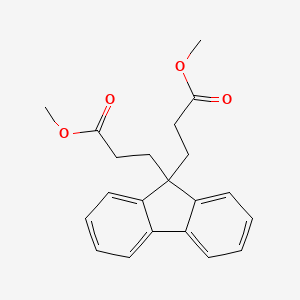
9H-Fluorene-9,9-dipropanoic acid, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene-9,9-dipropanoic acid, dimethyl ester: is a chemical compound with the molecular formula C21H22O4. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two propanoic acid ester groups attached to the fluorene core. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-9,9-dipropanoic acid, dimethyl ester typically involves the esterification of 9H-Fluorene-9,9-dipropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9H-Fluorene-9,9-dipropanoic acid, dimethyl ester can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the hydrogen atoms on the fluorene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted fluorene compounds.
Applications De Recherche Scientifique
Chemistry: 9H-Fluorene-9,9-dipropanoic acid, dimethyl ester is used as a building block in the synthesis of various organic compounds, including polymers and dyes. It is also used in the study of photophysical properties due to its aromatic structure.
Biology: In biological research, this compound is used as a fluorescent probe to study cellular processes and interactions. Its ability to fluoresce under UV light makes it a valuable tool in microscopy and imaging techniques.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds. Its unique structure allows for the modification of its chemical properties to enhance drug efficacy and bioavailability.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its stability and electronic properties make it suitable for these high-tech applications.
Mécanisme D'action
The mechanism of action of 9H-Fluorene-9,9-dipropanoic acid, dimethyl ester involves its interaction with molecular targets through its aromatic and ester functional groups. The compound can participate in various chemical reactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which influence its behavior in different environments. These interactions are crucial for its applications in fluorescence imaging, drug delivery, and material science.
Comparaison Avec Des Composés Similaires
9H-Fluorene-9,9-dipropanoic acid: The parent compound without the ester groups.
9,9-Dimethylfluorene: A derivative with methyl groups instead of propanoic acid esters.
9,9-Dioctylfluorene: A derivative with octyl groups, used in polymer synthesis.
Uniqueness: 9H-Fluorene-9,9-dipropanoic acid, dimethyl ester is unique due to its combination of aromatic and ester functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring fluorescence, stability, and reactivity.
Propriétés
Numéro CAS |
13098-97-0 |
|---|---|
Formule moléculaire |
C21H22O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
methyl 3-[9-(3-methoxy-3-oxopropyl)fluoren-9-yl]propanoate |
InChI |
InChI=1S/C21H22O4/c1-24-19(22)11-13-21(14-12-20(23)25-2)17-9-5-3-7-15(17)16-8-4-6-10-18(16)21/h3-10H,11-14H2,1-2H3 |
Clé InChI |
UNBRVUTVKZVUGM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1(C2=CC=CC=C2C3=CC=CC=C31)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





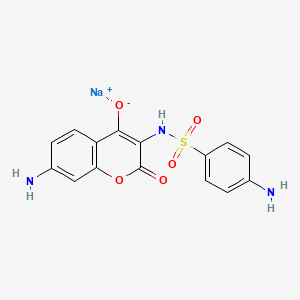
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
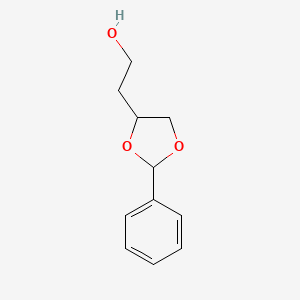
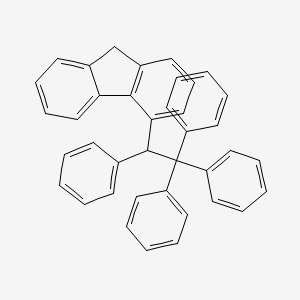


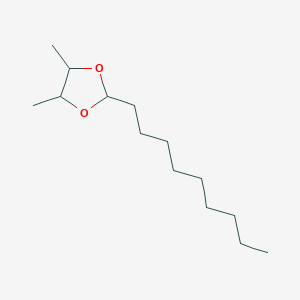
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
